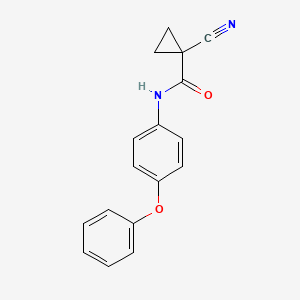
1-cyano-N-(4-phenoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A cyclopropane derivative, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide (C11H9N2OBr), was synthesized . The synthesis process was studied using X-ray diffraction, FTIR, 1H NMR spectrum, and MS . The synthesis of broader spectrum and highly bioactive substituted cyclopropane compounds, especially aromatic and heterocycle substituted ones which are bioactive themselves, becomes the mainstream in the agriculture chemistry field .Molecular Structure Analysis
The structure of 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide was studied by X-ray diffraction, FTIR, 1H NMR spectrum, and MS . The crystal is triclinic, space group P-1 with a = 8.902(4), b = 10.944(5), c = 12.733(6) Å, α = 103.753(8), β = 106.812(9), γ = 104.004(9)°, V = 1087.1(9) Å3, Z = 4, F(000) = 528, Dc = 1.620 g/cm3 .科学的研究の応用
Catalyst in Selective Hydrogenation
One notable application is in catalysis, where compounds similar to 1-cyano-N-(4-phenoxyphenyl)cyclopropanecarboxamide are utilized. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) have demonstrated high activity and selectivity in the hydrogenation of phenol derivatives to cyclohexanone, an important intermediate in polyamide production. This process achieves exceptional conversion and selectivity under mild conditions, highlighting the potential of related cyclopropanecarboxamide derivatives in catalytic applications (Wang et al., 2011).
Crystal Structure Analysis
Another research domain is the detailed analysis of crystal structures. Studies have been conducted to elucidate the crystal structure of fenpropathrin, a pyrethroid insecticide structurally related to this compound. These analyses provide insights into molecular conformations, which are crucial for understanding the compound's reactivity and interactions (Kang et al., 2014).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives, such as N-(arylcarbamothioyl)cyclohexanecarboxamide, have been explored. These studies include the synthesis of various aryl substituents, characterization by spectroscopic methods, and crystallography, providing a foundation for further applications in materials science and organic synthesis (Özer et al., 2009).
Development of Polyimide Films
Research into the development of colorless and transparent polyimide (CPI) films using diamine monomers demonstrates the relevance of cyclopropanecarboxamide derivatives in polymer science. These CPI films exhibit excellent thermal and mechanical properties, along with optical transparency, making them suitable for advanced electronic applications (Jeon et al., 2022).
Novel Polyamides and Polyimides
The synthesis and characterization of new cardo polyamides and polyimides bearing a 4-phenylcyclohexylidene unit have been reported. These polymers exhibit high glass transition temperatures and excellent thermal stability, highlighting their potential for use in high-performance materials (Liaw et al., 2001).
作用機序
Target of Action
Similar compounds have been found to target theNLRP3 inflammasome , a multiprotein complex that mediates the secretion of potent inflammatory mediators .
Mode of Action
It’s worth noting that similar compounds have been designed to inhibit the nlrp3 inflammasome . Inhibition of the NLRP3 inflammasome can prevent the secretion of proinflammatory cytokines, thus reducing inflammation .
Biochemical Pathways
The compound may affect the NLRP3 inflammasome pathway . Activation of the NLRP3 inflammasome leads to the secretion of proinflammatory cytokines. By inhibiting the NLRP3 inflammasome, the compound could potentially reduce the production of these cytokines, thereby mitigating inflammation .
Result of Action
Similar compounds have been found to exhibit weak effects on the generation of nitric oxide (no) and tumor necrosis factor-alpha (tnf-α) .
生化学分析
Biochemical Properties
The compound, 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide, has been found to have weak activity against the ketol-acid reductoisomerase (KARI) of Escherichia coli . This suggests that it may interact with this enzyme, potentially influencing its function or activity .
Cellular Effects
While specific cellular effects of 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide are not fully understood, it’s known that similar compounds can influence cellular processes. For instance, some analogs have been found to inhibit the NLRP3 inflammasome, which plays a role in inflammation and is implicated in various diseases .
Molecular Mechanism
The exact molecular mechanism of 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide is not fully known. It’s suggested that it may have a strong and slow binding activity to inhibit Escherichia coli KARI . This could involve binding interactions with this enzyme, potentially leading to its inhibition .
特性
IUPAC Name |
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-12-17(10-11-17)16(20)19-13-6-8-15(9-7-13)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXDTZJFLMTPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
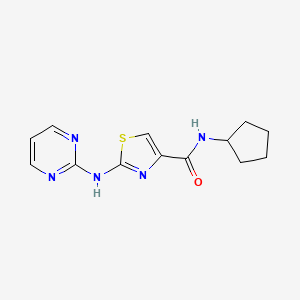
![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)
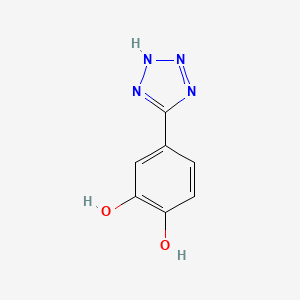


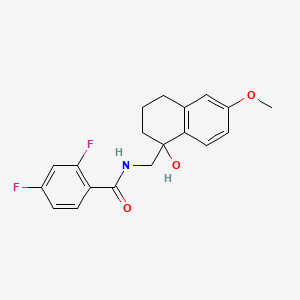
![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)

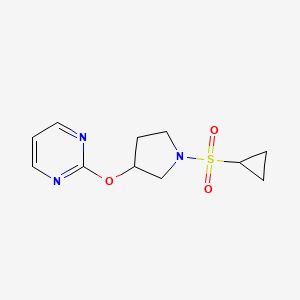
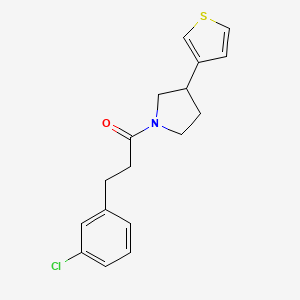
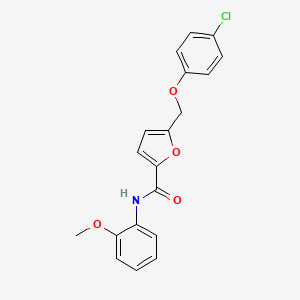
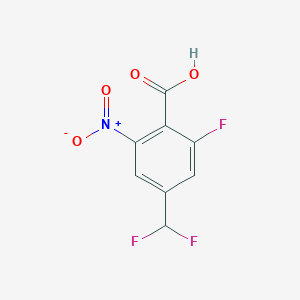
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2994071.png)
![(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone](/img/structure/B2994072.png)
